molecular formula C15H13Cl2NO B4879632 3,6-Dichloro-9-(ethoxymethyl)carbazole

3,6-Dichloro-9-(ethoxymethyl)carbazole

Cat. No.: B4879632
M. Wt: 294.2 g/mol
InChI Key: REPPQAWTYQXEFW-UHFFFAOYSA-N
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Description

3,6-Dichloro-9-(ethoxymethyl)carbazole is a derivative of carbazole, a nitrogen-containing heterocyclic compound Carbazole and its derivatives are known for their versatile applications in various fields due to their unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of N-bromosuccinimide (NBS) for bromination, followed by substitution with chlorine . The ethoxymethyl group can be introduced using ethyl chloroformate under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 3,6-Dichloro-9-(ethoxymethyl)carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Mechanism of Action

The mechanism of action of 3,6-Dichloro-9-(ethoxymethyl)carbazole involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit certain enzymes involved in cellular metabolism . The presence of chlorine atoms enhances its binding affinity to these targets, making it a potent compound for various applications.

Comparison with Similar Compounds

Comparison: 3,6-Dichloro-9-(ethoxymethyl)carbazole is unique due to the presence of both chlorine atoms and an ethoxymethyl groupFor example, 3,6-Dichlorocarbazole lacks the ethoxymethyl group, which limits its versatility in certain reactions . Similarly, 3,6-Dibromo-9-hexylcarbazole has bromine atoms instead of chlorine, affecting its reactivity and applications .

Properties

IUPAC Name

3,6-dichloro-9-(ethoxymethyl)carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO/c1-2-19-9-18-14-5-3-10(16)7-12(14)13-8-11(17)4-6-15(13)18/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPPQAWTYQXEFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCN1C2=C(C=C(C=C2)Cl)C3=C1C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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